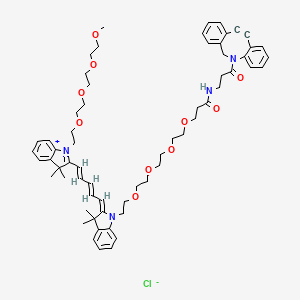

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a Cy5 labeled fluorescent PEG derivative containing a DBCO group which reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst. DBCO-activated fluorescein dye will be an ideal alternative to copper intolerant applications. The hydrophilic PEG spacer increases solubility in aqueous media.

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

Bioconjugation involves the covalent attachment of biomolecules to other entities, enhancing their functionality and targeting capabilities. N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 serves as an effective linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells.

Case Study: PROTAC Synthesis

A study demonstrated the successful use of this compound in creating PROTACs that target specific oncogenic proteins for degradation. The DBCO group allows for a stable reaction with azide-containing ligands, forming triazole linkages that enhance the stability and efficacy of the resulting compounds .

Imaging Applications

The Cy5 dye incorporated in this compound provides strong fluorescence, making it suitable for in vivo imaging and biolabeling applications. This property is particularly useful in tracking biomolecules within biological systems.

Case Study: Fluorescent Labeling

In a research project focused on DNA labeling, this compound was employed to tag DNA strands via click chemistry. This method allowed for precise visualization of DNA interactions in living cells, demonstrating its utility in genetic studies and molecular biology .

Click Chemistry

The compound is pivotal in click chemistry , a highly efficient method for bioconjugation that allows for the rapid formation of stable covalent bonds between biomolecules. The DBCO moiety reacts with azides to form stable triazoles, which can be used to link various biological entities without the drawbacks associated with traditional coupling methods.

Advantages of Click Chemistry

- Copper-Free Reactions : The absence of copper catalysts makes it suitable for applications involving sensitive biomolecules.

- High Yield and Specificity : Reactions typically yield high amounts of product with minimal side reactions.

Análisis De Reacciones Químicas

Copper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

-

Principle: N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 participates in copper-free click chemistry, specifically through strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO group reacts with azide groups to form stable triazole linkages without the need for copper catalysts .

-

Reaction Mechanism: The strained alkyne (DBCO) undergoes cycloaddition with an azide group. This reaction is highly favorable due to the relief of ring strain in the DBCO.

-

Advantages: This reaction is particularly advantageous in live-cell imaging and other sensitive biological applications, where maintaining cell viability is crucial because copper catalysts can be toxic to biological systems .

-

Applications: This click chemistry is utilized to label azide-containing biomolecules .

Similar Compounds and Reactions

The table below shows compounds that share structural or functional similarities with this compound:

Factors Influencing Reactions

-

Solubility: The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility . The PEG spacer provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary azide-containing molecules .

-

Reaction Conditions: DBCO-PEG4-NHS Ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond .

This compound offers a versatile tool for bioconjugation and PROTAC synthesis, leveraging its efficient click chemistry and favorable properties .

Propiedades

Fórmula molecular |

C63H79ClN4O10 |

|---|---|

Peso molecular |

1087.79 |

Nombre IUPAC |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |

InChI |

InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |

Clave InChI |

RDGUSQKZQVKRJY-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO, DMF, DCM |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.